

Application Notes and Protocols: Butrol as a Chelating Agent in Diagnostic Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butrol, chemically known as 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a macrocyclic chelating agent. Its primary and well-established application in diagnostic imaging is as the ligand for the gadolinium-based contrast agent (GBCA), Gado**butrol** (commercially known as Gadovist®). Gado**butrol** is a nonionic, paramagnetic contrast agent utilized in magnetic resonance imaging (MRI) to enhance tissue contrast.[1] The macrocyclic structure of the **butrol** ligand provides high thermodynamic and kinetic stability to the gadolinium complex, which is crucial for patient safety by minimizing the release of free Gd(III) ions in vivo.

These application notes provide an overview of **butrol**'s role as a chelating agent in the context of Gado**butrol**, including its properties, synthesis, and protocols for its use in preclinical diagnostic imaging.

Data Presentation

The following tables summarize key quantitative data for Gadobutrol, the gadolinium chelate of butrol.

Table 1: Physicochemical Properties of Gadobutrol (1.0 M Solution)



Property	Value	Reference
Molar Mass	604.72 g/mol	[1]
Osmolality (37 °C)	1117 mOsm/kg	[1]
Viscosity (37 °C)	4.96 mPa⋅s	[1]
Log P (n-octanol/water, 25 °C)	-5.4	[1]

Table 2: Pharmacokinetic Parameters of Gadobutrol in Humans

Parameter	Value	Reference
Plasma Terminal Half-life (t½)	1.7 - 2 hours	[1]
Distribution	Extracellular fluid	[1]
Excretion (unchanged, within 12 h)	~98% via urine	[1]

Table 3: Biodistribution of Gadobutrol in Rats (0.25 mmol/kg, 7 days post-injection)

Organ/Tissue	Percent Injected Dose (%ID)	Reference
Kidneys	0.06 ± 0.01	[2]
Bones	0.01 ± 0.00	[2]
Blood	0.01 ± 0.00	[2]
Total Body Retention	0.15	[2]

Experimental Protocols

Protocol 1: Synthesis of Gadobutrol (Gd-DO3A-butrol)

This protocol is based on synthetic methods described in the literature.[1]

Materials:



- Butrol (ligand)
- Gadolinium(III) oxide (Gd₂O₃)
- Hydrochloric acid (HCl)
- Deionized water
- Ethanol
- Activated charcoal
- · Anion and cation exchange resins
- Reaction vessel with reflux condenser and stirrer
- Filtration apparatus
- Rotary evaporator
- Vacuum oven

Procedure:

- Preparation of Gadolinium Chloride Solution: Dissolve Gadolinium(III) oxide in a stoichiometric amount of hydrochloric acid with gentle heating to form a clear solution of Gadolinium(III) chloride (GdCl₃).
- · Complexation Reaction:
 - Dissolve the **butrol** ligand in deionized water in a reaction vessel.
 - Add the prepared Gadolinium(III) chloride solution to the **butrol** solution dropwise while stirring.
 - Adjust the pH of the reaction mixture to neutral (pH ~7.0) using a suitable base (e.g., sodium hydroxide).
 - Heat the mixture to reflux for 2-4 hours to ensure complete complexation.



- Purification using Ion Exchange Chromatography:
 - Cool the reaction mixture to room temperature.
 - Pass the solution through a column packed with a cation exchange resin to remove any unreacted Gd(III) ions.
 - Subsequently, pass the eluate through a column packed with an anion exchange resin to remove any unreacted **butrol** ligand and other ionic impurities.
- Decolorization and Final Purification:
 - Add activated charcoal to the purified solution and reflux for 1 hour to remove colored impurities.
 - Filter the solution to remove the charcoal.
 - Evaporate the solvent from the filtrate using a rotary evaporator to obtain a solid residue.
- Crystallization and Drying:
 - Redissolve the residue in a minimal amount of hot water and add ethanol to induce crystallization.
 - Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
 - Collect the Gadobutrol crystals by filtration.
 - Wash the crystals with cold ethanol.
 - Dry the final product under vacuum at 60 °C for 12 hours.
- Quality Control: Confirm the identity and purity of the synthesized Gadobutrol using techniques such as mass spectrometry and infrared spectroscopy.[1]



Protocol 2: General Protocol for In Vivo Magnetic Resonance Imaging (MRI) in a Rodent Tumor Model

This protocol provides a general workflow for a preclinical MRI study using Gadobutrol.

Materials:

- Tumor-bearing rodent model (e.g., mouse or rat)
- Gadobutrol solution (e.g., Gadovist®)
- Sterile saline for injection
- Anesthesia (e.g., isoflurane)
- Animal monitoring equipment (respiration, temperature)
- High-field MRI scanner with appropriate animal coil
- Catheter for intravenous injection

Procedure:

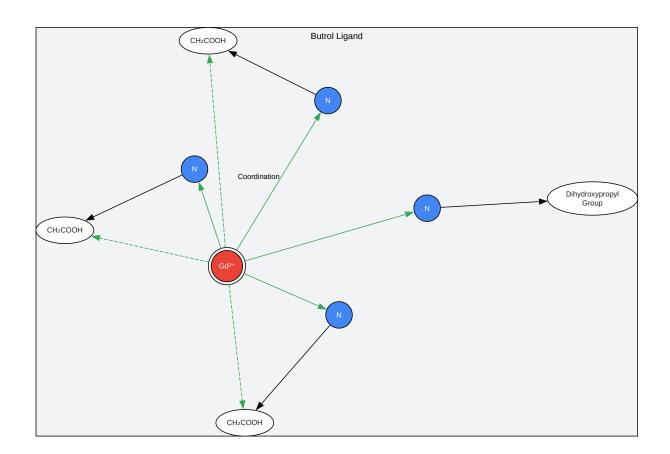
- Animal Preparation:
 - Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen.
 - Place the animal on the scanner bed and position the tumor within the imaging coil.
 - Insert a catheter into the tail vein for administration of the contrast agent.
 - Monitor the animal's vital signs (respiration and body temperature) throughout the experiment. Maintain body temperature using a warm air system.
- Pre-Contrast Imaging:



- Acquire pre-contrast T1-weighted images of the region of interest. These will serve as a baseline.
- Contrast Agent Administration:
 - Administer a bolus of Gadobutrol at a clinical dose (e.g., 0.1-0.2 mmol/kg body weight)
 through the tail vein catheter.[1]
 - Follow the injection with a small flush of sterile saline.
- Dynamic Contrast-Enhanced (DCE) Imaging:
 - Immediately after injection, begin acquiring a series of T1-weighted images at regular intervals to capture the dynamic wash-in and wash-out of the contrast agent in the tumor and surrounding tissues.
- Post-Contrast Imaging:
 - Acquire high-resolution T1-weighted images after the dynamic series to visualize the contrast enhancement in the tumor at a later time point.
- Image Analysis:
 - Analyze the acquired images to assess the change in signal intensity in the tumor and other tissues before and after contrast administration.
 - The dynamic data can be used to calculate pharmacokinetic parameters that reflect tissue perfusion and permeability.
- Animal Recovery:
 - Discontinue anesthesia and monitor the animal until it has fully recovered.

Visualizations



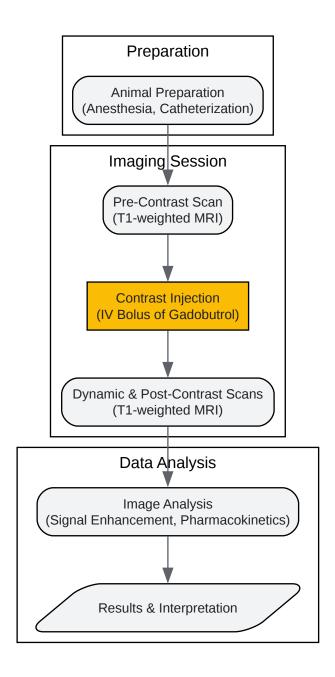


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Caption: Chelation of Gadolinium (Gd3+) by the **Butrol** Ligand.







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